molecular formula C20H25BO4 B8245246 2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8245246
M. Wt: 340.2 g/mol
InChI Key: CXHBPRKDYNXNGY-UHFFFAOYSA-N
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Description

2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core with a phenyl ring substituted at the 3-position by a 3-methoxybenzyl ether group. The compound is structurally characterized by:

  • Pinacol boronic ester moiety: Provides stability and facilitates Suzuki-Miyaura cross-coupling reactions.
  • 3-Methoxybenzyloxy substituent: Introduces electron-donating methoxy groups, enhancing solubility and influencing reactivity in coupling reactions.
  • Molecular weight: ~340.23 g/mol (exact value varies based on isotopic composition) .

This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals and functional materials.

Properties

IUPAC Name

2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-9-7-11-18(13-16)23-14-15-8-6-10-17(12-15)22-5/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHBPRKDYNXNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxybenzyl alcohol with phenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form phenols or other oxygenated derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of various substituted boronic esters.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Including hydrogen peroxide and potassium permanganate.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Dioxaborolanes are often utilized as intermediates in the synthesis of biologically active compounds. The compound can serve as a precursor for the development of novel pharmaceuticals targeting specific biological pathways.
    • For instance, research has demonstrated that derivatives of dioxaborolanes exhibit significant anti-cancer properties by inhibiting key enzymes involved in tumor growth and metastasis .
  • Targeted Drug Delivery :
    • The compound's ability to form stable complexes with biomolecules makes it suitable for targeted drug delivery systems. This property can enhance the efficacy of drugs while minimizing side effects by ensuring that therapeutic agents are released only at specific sites within the body .
  • Imaging Agents :
    • Due to its boron content, this compound can be explored as a potential imaging agent in positron emission tomography (PET) scans. The incorporation of boron into imaging agents allows for improved contrast and resolution in imaging techniques .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can be used as a building block in the synthesis of polymers with tailored properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength .
  • Nanocomposites :
    • Incorporating this dioxaborolane into nanocomposite materials can enhance their properties, such as electrical conductivity and thermal resistance. Research indicates that such composites find applications in electronics and energy storage devices .

Agricultural Applications

  • Pesticide Development :
    • The compound's chemical structure can be leveraged to design new pesticides that are more effective against specific pests while being less harmful to beneficial organisms. This application is particularly relevant in the context of sustainable agriculture .
  • Plant Growth Regulators :
    • Investigations into the use of dioxaborolanes have shown promise in developing plant growth regulators that enhance crop yield and resilience against environmental stressors .

Case Studies

Application AreaDescriptionReference
Drug DevelopmentSynthesis of anti-cancer compounds using dioxaborolane derivatives
Targeted Drug DeliveryEnhanced delivery systems using stable complexes with biomolecules
Imaging AgentsPotential use in PET scans for improved imaging contrast
Polymer ChemistryDevelopment of high-performance polymers with modified characteristics
NanocompositesEnhanced electrical and thermal properties in nanocomposite materials
Pesticide DevelopmentDesign of targeted pesticides for sustainable agriculture
Plant Growth RegulatorsDevelopment of regulators to improve crop yield

Mechanism of Action

The mechanism of action of 2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(4-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Key difference : Methoxybenzyloxy group is at the phenyl ring’s 4-position instead of 3.
  • Impact: Altered steric and electronic properties may affect coupling efficiency.
2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Key difference : Fluorine and trifluoromethyl groups introduce strong electron-withdrawing effects.
  • Impact : Reduced electron density on the phenyl ring slows oxidative addition in cross-coupling reactions. The trifluoromethyl group increases lipophilicity, making the compound more suitable for hydrophobic environments .

Substituent Variants

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Key difference : Dichloro and dimethoxy substituents on the phenyl ring.
  • Impact : Chlorine atoms enhance electrophilicity, accelerating coupling reactions, while methoxy groups balance solubility. Reported to achieve 92% purity post-synthesis .
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Key difference : Dichloro substitution without methoxy groups.
  • Impact : High electron deficiency increases reactivity but reduces solubility in polar solvents. Commonly used in aryl-aryl bond formations .

Functional Group Modifications

4,4,5,5-Tetramethyl-2-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)-1,3,2-dioxaborolane (3e)
  • Key difference : Allyloxy-p-tolyl group replaces the benzyl ether.
  • Impact : The allyl group enables conjugate addition reactions, expanding utility in synthesizing complex alkenes. Reported yield: 71% .
(E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin)
  • Key difference : Styryl group introduces π-conjugation.
  • Impact : Used in fluorescence probes for H₂O₂ detection due to boronate-peroxide reactivity. The styryl group enhances fluorescence quantum yield .

Key Research Findings

Electronic Effects : Methoxy groups in the target compound enhance nucleophilicity, favoring coupling with electron-deficient partners. Conversely, chloro-substituted analogues (e.g., ) react faster with electron-rich aryl halides.

Steric Factors : Meta-substitution (target compound) introduces moderate steric hindrance, balancing reactivity and selectivity. Para-substituted isomers () are less hindered but may suffer from regioselectivity issues.

Applications : The target compound’s benzyl ether group is advantageous in prodrug design, while styryl derivatives () excel in sensing applications.

Biological Activity

2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane core, which is known for its unique properties that can influence biological activity. The methoxybenzyl group may enhance lipophilicity and bioavailability, making it a candidate for various pharmacological applications.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the methoxy group is believed to contribute to the scavenging of free radicals and protective effects against oxidative stress. A study demonstrated that related dioxaborolanes could inhibit lipid peroxidation in cellular models .

Antimicrobial Properties

Dioxaborolanes have been investigated for their antimicrobial activity. A related compound was shown to possess inhibitory effects against several bacterial strains by disrupting cell wall synthesis and function. The mechanism involves interference with key enzymatic pathways essential for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of dioxaborolanes has been explored in various studies. Compounds similar to this compound demonstrated the ability to inhibit the expression of pro-inflammatory cytokines in vitro. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate aryl halides under controlled conditions. Recent advancements in synthetic methodologies have improved yields and purity of such compounds .

Case Studies

StudyFindings
Antioxidant Activity Demonstrated significant reduction in oxidative stress markers in cell cultures treated with related dioxaborolanes .
Antimicrobial Efficacy Showed inhibition of Gram-positive and Gram-negative bacteria; effective against resistant strains .
Anti-inflammatory Response Reduced levels of TNF-alpha and IL-6 in inflammatory models; potential for treating inflammatory diseases .

The biological activities of this compound may be attributed to its interactions at the molecular level:

  • Radical Scavenging : The methoxy group enhances electron donation capabilities.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Membrane Disruption : Antimicrobial activity may stem from disruption of bacterial membranes.

Q & A

Q. What experimental evidence resolves contradictions in reported catalytic activity across studies?

  • Methodology : Reproduce conflicting protocols with controlled variables (e.g., catalyst source, solvent batch). For example, discrepancies in Suzuki coupling yields (30–70%) may arise from trace water in "anhydrous" solvents, verified by Karl Fischer titration . Cross-validate using alternative characterization (e.g., 19^{19}F NMR for fluorinated byproducts) .

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